Cupric acetate

Description

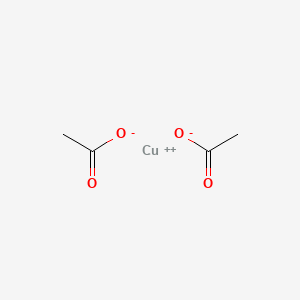

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQARKPSCNTWTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(CH3COO)2, C4H6CuO4 | |

| Record name | copper(II) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059720 | |

| Record name | Cupric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.9 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Blue-green hydroscopic powder | |

CAS No. |

142-71-2, 52503-64-7 | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M11XPH03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °F (USCG, 1999) | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of Cupric Acetate from Copper Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details various methodologies for the synthesis of cupric acetate (B1210297), with a primary focus on routes starting from copper sulfate (B86663). The information provided is intended to support research, development, and manufacturing activities where cupric acetate is utilized as a catalyst, reagent, or precursor. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Introduction

This compound, also known as copper(II) acetate, is a chemical compound with the formula Cu(CH₃COO)₂. The hydrated form, this compound monohydrate (Cu(CH₃COO)₂·H₂O), is the most common commercially available variant and appears as a blue-green crystalline solid.[1] It finds applications as a catalyst in organic reactions, a fungicide, a pigment for ceramics, and in textile dyeing.[2] The synthesis of this compound from copper sulfate is a common laboratory and industrial practice due to the low cost and ready availability of copper sulfate.

This guide explores several synthesis pathways, including multi-step procedures involving the isolation of a copper intermediate and direct conversion methods. Each method is presented with its underlying chemical principles and experimental procedures.

Synthesis Methodologies

Several viable routes for the synthesis of this compound from copper sulfate have been documented. The most prevalent methods involve a two-step process: the precipitation of a copper salt intermediate (such as basic copper carbonate or copper hydroxide) from copper sulfate, followed by the reaction of this intermediate with acetic acid. An alternative approach involves a direct reaction with an acetate salt, which can be advantageous in certain contexts.

Two-Step Synthesis via Basic Copper Carbonate Intermediate

This is a widely practiced method that involves the conversion of copper sulfate to a basic copper carbonate, which is then neutralized with acetic acid to yield this compound.

Experimental Protocol:

-

Preparation of Basic Copper Carbonate:

-

Dissolve copper sulfate pentahydrate (CuSO₄·5H₂O) in distilled water to create a concentrated solution.

-

In a separate vessel, prepare a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Heating may be necessary to fully dissolve sodium carbonate as the dissolution is endothermic.[3][4]

-

Slowly add the carbonate or bicarbonate solution to the copper sulfate solution with constant stirring.[5] A blue precipitate of basic copper carbonate (CuCO₃·Cu(OH)₂) will form immediately.[3][4] The slow addition is crucial to control the effervescence caused by the release of carbon dioxide gas.[5]

-

Continue adding the carbonate/bicarbonate solution until the blue color of the copper sulfate solution fades, indicating the complete precipitation of copper ions.[5]

-

Allow the precipitate to settle. Decant the supernatant liquid and wash the precipitate thoroughly with distilled water to remove soluble impurities, primarily sodium sulfate.[5][6]

-

Isolate the basic copper carbonate precipitate by filtration (e.g., using a Buchner funnel).[5][6] The precipitate can be used directly in the next step without complete drying.[3][4]

-

-

Formation of this compound:

-

Transfer the washed basic copper carbonate precipitate to a reaction vessel.

-

Slowly add acetic acid (CH₃COOH) to the precipitate with continuous stirring.[3][5] Again, the slow addition is necessary to manage the foaming that results from the release of carbon dioxide.[3][7]

-

Continue adding acetic acid until all the basic copper carbonate has reacted, and the solution turns a deep blue or purple color, indicative of this compound formation.[6][7] Gentle heating can be applied to ensure the reaction goes to completion.[5]

-

Filter the resulting solution to remove any unreacted solids or impurities.[6]

-

The this compound can be isolated by concentrating the solution by heating and subsequent cooling to induce crystallization.[8] The resulting crystals are then collected by filtration and dried.[8]

-

Synthesis via Copper Hydroxide (B78521) Intermediate

An alternative to the carbonate intermediate is the use of copper hydroxide. This method can be advantageous as copper hydroxide is sometimes easier to filter and wash than basic copper carbonate.[5]

Experimental Protocol:

-

Preparation of Copper(II) Hydroxide:

-

Prepare a solution of copper sulfate in water.

-

Add a solution of sodium hydroxide (NaOH) to the copper sulfate solution. A blue precipitate of copper(II) hydroxide (Cu(OH)₂) will form.[5][9]

-

Boil the solution until the blue color of the precipitate disappears, indicating the decomposition of copper hydroxide to copper(II) oxide (CuO), which is a black solid. This step is optional but can result in a product that is easier to handle.[5]

-

Filter and wash the copper hydroxide or copper oxide precipitate thoroughly with distilled water to remove sodium sulfate.[5]

-

-

Formation of this compound:

-

React the washed copper hydroxide or copper oxide precipitate with acetic acid as described in section 2.1.2.

-

Synthesis via Calcium Acetate and In-Situ Precipitation of Calcium Sulfate

This method avoids the issue of a soluble sulfate salt in the final product by precipitating the sulfate as insoluble calcium sulfate.

Experimental Protocol:

-

Preparation of Calcium Acetate:

-

Reaction with Copper Sulfate:

-

Slowly add the calcium acetate solution to a solution of copper sulfate.[2][10]

-

A white precipitate of calcium sulfate (CaSO₄) will form, leaving this compound in the solution.[2][10]

-

Filter the mixture to remove the insoluble calcium sulfate.[2][10]

-

The filtrate is a solution of this compound, which can then be concentrated and crystallized as described previously.

-

Quantitative Data

The following table summarizes quantitative data for a high-yield synthesis of this compound monohydrate, as adapted from a patented industrial process.

| Parameter | Value | Source |

| Reactants | ||

| Starting Material | Basic Copper Carbonate (44.0% Cu) | [11] |

| Acylating Agent | Acetic Anhydride (B1165640) | [11] |

| Solvent/Reaction Medium | 30-65% Aqueous Acetic Acid | [11] |

| Reaction Conditions | ||

| Initial Temperature | 50-80 °C | [11] |

| Reaction Temperature | Not exceeding 90 °C | [11] |

| pH | ≤ 3.6 | [11] |

| Post-reaction | Reflux for 2-3 hours | [11] |

| Product Isolation | ||

| Crystallization | Cooling of the reaction mixture | [11] |

| Separation | Suction filtration | [11] |

| Washing | 500 ml of water | [11] |

| Drying | 24 hours at 85 °C under vacuum (40 mbar) | [11] |

| Yield and Purity | ||

| Yield | 97.5% of theoretical | [11] |

| Purity | < 0.01% by weight of impurities | [11] |

| Final Product Composition | Cu: 32.65%, H₂O: 9.0% | [11] |

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.

Caption: Workflow for the synthesis of this compound via a basic copper carbonate intermediate.

Caption: Workflow for the synthesis of this compound using the calcium acetate route.

Safety Considerations

-

Copper Sulfate: Harmful if swallowed and irritating to eyes and skin.

-

Acetic Acid: Corrosive and can cause severe skin burns and eye damage.

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.

-

This compound: Harmful if swallowed and an irritant.

-

Gas Evolution: The reactions involving carbonates and acetic acid produce carbon dioxide, which can cause foaming and pressure buildup. These reactions should be performed in a well-ventilated area, and reactants should be mixed slowly.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling these chemicals.

Conclusion

The synthesis of this compound from copper sulfate can be achieved through several reliable methods. The choice of method may depend on the desired purity, scale of the reaction, and available reagents. The two-step process involving a basic copper carbonate intermediate is a robust and commonly used method. For applications requiring high purity, the industrial process outlined in the quantitative data section, which utilizes acetic anhydride and careful pH control, offers excellent yields and product quality. The calcium acetate route provides an elegant solution for removing sulfate ions from the reaction mixture. Careful control of reaction conditions and thorough washing of intermediates are critical for obtaining a pure final product.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 3 Ways to Make Copper Acetate - wikiHow Life [wikihow.life]

- 3. Calcium Copper Acetate [dmishin.github.io]

- 4. m.youtube.com [m.youtube.com]

- 5. Sciencemadness Discussion Board - Copper Acetate from Copper Sulfate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Make Copper Acetate at Home! : 4 Steps - Instructables [instructables.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Copper Sulfate and Sodium Hydroxide Reaction [jamgroupco.com]

- 10. Copper acetate | PyroData [pyrodata.com]

- 11. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]

Unraveling the Molecular Architecture of Cupric Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of cupric acetate (B1210297), with a focus on its hydrated dimeric form, copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂]. This document details the precise spatial arrangement of atoms, the experimental protocols for its determination, and key structural parameters, offering valuable insights for its application in research and development.

Introduction

Copper(II) acetate, also known as cupric acetate, is a coordination complex with a rich history and diverse applications, ranging from a catalyst in organic synthesis to a precursor in the formation of advanced materials. The biological and chemical properties of this compound are intrinsically linked to its three-dimensional structure. A thorough understanding of its crystal lattice and molecular geometry is therefore paramount for researchers in fields such as materials science, catalysis, and pharmacology. This guide focuses on the well-characterized dimeric "paddlewheel" structure of the monohydrate, which is the most common and stable form under ambient conditions.

Crystal Structure of Copper(II) Acetate Monohydrate

The crystal structure of copper(II) acetate monohydrate has been extensively studied using single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group C2/c.[1] The defining feature of its structure is the dimeric "paddlewheel" conformation, where two copper atoms are bridged by four acetate ligands.[2][3][4][5][6]

The coordination sphere of each copper(II) ion is completed by an axial water molecule.[2][3][6] The two copper atoms in the dimer are in close proximity, leading to a significant antiferromagnetic exchange coupling between them.[2] This interaction results in a diminishing magnetic moment at lower temperatures.[2][6]

Crystallographic Data

The following table summarizes the key crystallographic data for copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂].

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 13.168(2) Å |

| b | 8.564(2) Å |

| c | 13.858(2) Å |

| α | 90° |

| β | 117.02(1)° |

| γ | 90° |

| Z | 4 |

| Volume | 1390.9(4) ų |

Data obtained from single-crystal X-ray diffraction studies.[1]

Selected Bond Lengths and Angles

The intramolecular distances and angles provide a quantitative description of the molecular geometry.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| Cu-Cu | 2.616 |

| Mean Cu-O (acetate) | 1.969 |

| Cu-O (water) | 2.156 |

| Bond Angles | |

| O-Cu-O (equatorial) | ~90° and ~170° (cis and trans) |

| O(acetate)-Cu-Cu | ~85° |

| O(water)-Cu-Cu | ~175° |

Note: Bond angles are approximate and can vary slightly between different structural refinements.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of copper(II) acetate monohydrate is typically achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

-

Crystal Growth and Selection : High-quality single crystals of copper(II) acetate monohydrate are grown, often by slow evaporation of an aqueous solution. A suitable crystal with well-defined faces and free of visible defects is selected and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected using a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).[7] A CCD area detector is commonly used to record the diffraction pattern.[7] A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction : The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the individual reflections are integrated. Software such as SAINT is often employed for this step.[7] An empirical absorption correction, using programs like SADABS, is also applied to account for the absorption of X-rays by the crystal.[7]

-

Structure Solution and Refinement : The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map. The atomic positions are then refined using full-matrix least-squares methods based on F².[7] Software packages such as SHELXS-97 and SHELXL-97 are commonly utilized for structure solution and refinement, respectively.[7] The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a compound like this compound.

Dimeric Structure of Copper(II) Acetate Monohydrate

This diagram depicts the characteristic "paddlewheel" structure of the [Cu₂(CH₃COO)₄(H₂O)₂] molecule, highlighting the coordination environment of the copper atoms.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 3. Copper(II)_acetate [chemeurope.com]

- 4. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]

- 5. scribd.com [scribd.com]

- 6. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]

- 7. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Magnetic Properties of Copper(II) Acetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the copper(II) acetate (B1210297) dimer, a classic example of a magnetically coupled system. This document details the synthesis of the monohydrate form, the theoretical basis for its magnetic behavior, experimental methodologies for its characterization, and a summary of key quantitative data.

Introduction

Copper(II) acetate monohydrate, [Cu(CH₃COO)₂·H₂O]₂, is a dimeric coordination complex renowned for its unusual magnetic properties.[1][2] Unlike simple paramagnetic copper(II) salts, its magnetic susceptibility decreases as the temperature is lowered below room temperature, indicating a magnetic interaction between the two copper centers.[2][3] This phenomenon, known as antiferromagnetic coupling, arises from the superexchange interaction between the two Cu(II) ions bridged by acetate ligands.[2] The molecule adopts a "paddle-wheel" structure where the two copper atoms are in close proximity.[4] At low temperatures, the spins of the two copper ions align in opposite directions, resulting in a diamagnetic singlet ground state (S=0). As the temperature increases, the thermally accessible triplet state (S=1), where the spins are parallel, becomes populated, leading to an increase in magnetic susceptibility up to a certain temperature.[3]

Synthesis of Copper(II) Acetate Monohydrate

Copper(II) acetate monohydrate can be synthesized through various methods. A common laboratory preparation involves the reaction of a copper(II) salt with acetic acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 10 g of copper(II) carbonate (CuCO₃) in a minimal amount of 50% aqueous acetic acid with gentle heating and stirring. Alternatively, copper(II) oxide or hydroxide (B78521) can be used.[5][6]

-

Crystallization: Once the copper salt is fully dissolved, the solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature.

-

Isolation and Purification: Blue-green crystals of copper(II) acetate monohydrate will precipitate out of the solution. The crystals are collected by vacuum filtration and washed with a small amount of cold water, followed by ethanol.[7]

-

Drying: The purified crystals are then dried in a desiccator over a suitable drying agent.

Theoretical Framework: The Bleaney-Bowers Equation

The magnetic behavior of the copper(II) acetate dimer is well-described by the Bleaney-Bowers equation.[8] This model considers the isotropic exchange interaction between the two S=1/2 copper(II) ions. The spin Hamiltonian for this interaction is given by:

**H = -2J(S₁ ⋅ S₂) **

where:

-

J is the exchange coupling constant. A negative value of J indicates antiferromagnetic coupling.

-

S₁ and S₂ are the spin operators for the two copper ions.

This interaction leads to a splitting of the energy levels into a lower energy singlet state (S=0) and a higher energy triplet state (S=1), separated by an energy gap of -2J .

The molar magnetic susceptibility (χₘ) as a function of temperature (T) is given by the Bleaney-Bowers equation:

χₘ = (2Nₐg²μₑ²/kT) [3 + exp(-2J/kT)]⁻¹ + Nα

where:

-

Nₐ is Avogadro's number.

-

g is the Landé g-factor.

-

μₑ is the Bohr magneton.

-

k is the Boltzmann constant.

-

T is the absolute temperature.

-

Nα is the temperature-independent paramagnetism.

Experimental Characterization of Magnetic Properties

The magnetic properties of copper(II) acetate dimer are primarily investigated using magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy.

Magnetic Susceptibility Measurements

a) Gouy Balance Method

The Gouy method is a classical technique for determining the magnetic susceptibility of a powdered sample.[9][10][11]

Experimental Protocol:

-

Sample Preparation: A powdered sample of copper(II) acetate monohydrate is packed uniformly into a cylindrical glass tube (Gouy tube).

-

Measurement without Magnetic Field: The Gouy tube is suspended from a balance, and its weight is measured in the absence of an external magnetic field.

-

Measurement with Magnetic Field: An electromagnet is turned on, creating a strong magnetic field at the bottom of the tube. The weight of the sample is measured again.

-

Data Analysis: The change in weight is used to calculate the magnetic susceptibility of the sample. For a paramagnetic or antiferromagnetic sample above its Néel temperature, the tube will be pulled into the magnetic field, resulting in an apparent increase in weight.

b) SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer provides highly sensitive measurements of magnetic properties as a function of temperature and applied magnetic field.[12]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a gelatin capsule or other suitable sample holder.

-

Measurement Cycle: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured over a range of temperatures, typically from low temperatures (e.g., 2 K) to room temperature or higher, at a constant applied magnetic field.

-

Data Analysis: The raw data of magnetic moment versus temperature is converted to molar magnetic susceptibility (χₘ). The resulting χₘ vs. T curve is then fitted to the Bleaney-Bowers equation to determine the exchange coupling constant (-2J) and the g-factor.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the triplet state of the copper(II) acetate dimer.[4][13]

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample is placed in a quartz EPR tube.

-

Spectral Acquisition: The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band or Q-band) and temperature. For copper(II) acetate dimer, spectra are often recorded at various temperatures to observe the population of the triplet state.

-

Data Analysis: The EPR spectrum of the triplet state of the dimer is characterized by a seven-line hyperfine splitting pattern due to the interaction of the unpaired electrons with the two copper nuclei (I=3/2 for each Cu).[4] Analysis of the spectrum provides information about the g-factor anisotropy and the zero-field splitting parameters (D and E).

References

- 1. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 6. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]

- 7. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]

- 8. obelix.physik.uni-bielefeld.de [obelix.physik.uni-bielefeld.de]

- 9. holmarc.com [holmarc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 13. cdnsciencepub.com [cdnsciencepub.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Cupric Acetate (B1210297) in Organic Solvents

Abstract

Copper(II) acetate, also known as cupric acetate, is a significant compound with diverse applications, serving as a catalyst in organic synthesis, a pigment, and a fungicide.[1][2][3] Its effectiveness in these roles is often dictated by its solubility in various media. While its behavior in aqueous solutions is well-documented, its solubility in organic solvents is a critical parameter for its use in non-aqueous reaction systems, formulation development, and material science. This guide provides a comprehensive overview of the solubility of copper(II) acetate in common organic solvents, details experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.

General Solubility Characteristics

Copper(II) acetate is a dark green crystalline solid in its anhydrous form, while its more common monohydrate form is bluish-green.[2][4] Generally, it is considered soluble in polar solvents.[5] Its solubility in organic solvents is typically less than in water but is significant for many applications.[1] The compound's solubility can be influenced by several factors, including temperature, the presence of trace amounts of water, and the nature of the solvent itself.[1][5][6] For instance, its solubility tends to increase with rising temperature, a common characteristic for many salts.[1][5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for copper(II) acetate, primarily the monohydrate form, in various organic solvents. It is important to note that some sources provide conflicting qualitative descriptions (e.g., "soluble" vs. "slightly soluble"), which may be due to different experimental conditions or purity of materials.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of Solvent) | Qualitative Description | Source(s) |

| Ethanol | C₂H₅OH | 20 | 7.14 | Soluble | [7] |

| Ambient | - | Soluble | [2][4][5][8][9][10] | ||

| Methanol | CH₃OH | Ambient | - | Slightly Soluble | [3] |

| Diethyl Ether | (C₂H₅)₂O | Ambient | - | Slightly Soluble | [2][4][8] |

| Ambient | - | Soluble | [7][9][10] | ||

| Acetone | (CH₃)₂CO | Ambient | - | Slightly Soluble | |

| Glycerol | C₃H₈O₃ | Ambient | - | Slightly Soluble | [2][4][8] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Ambient | - | Insoluble | [7] |

| Heated | - | Slightly Soluble | [3] |

Factors Influencing Solubility

The dissolution of copper(II) acetate in organic solvents is a complex process governed by several interrelated factors. In organic media, copper(II) acetate can exhibit a significant degree of aggregation, forming clusters.[6] The presence of even small amounts of water can suppress this cluster formation, impacting solubility.[6]

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The equilibrium concentration method is a widely used technique.[11] This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Isothermal Saturation Method

This protocol provides a generalized procedure for determining the solubility of copper(II) acetate in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

Copper(II) acetate (monohydrate, analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, Atomic Absorption Spectrometer)

2. Procedure:

-

Sample Preparation: Add an excess amount of copper(II) acetate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

Quantification: Measure the concentration of copper(II) acetate in the diluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in g/100 mL, g/kg of solvent, or mol/L.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of copper(II) acetate in organic solvents is a fundamental property that underpins its utility in various scientific and industrial fields. While general trends indicate solubility in polar organic solvents like ethanol, quantitative data remains sparse for a wider range of solvents. The methodologies and data presented in this guide offer a foundational resource for professionals working with this versatile compound, emphasizing the importance of controlled experimental determination for specific applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Copper(II)_acetate [chemeurope.com]

- 3. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]

- 4. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. copper(II) acetate monohydrate [chemister.ru]

- 8. COPPER(II) ACETATE - Ataman Kimya [atamanchemicals.com]

- 9. Copper(II) Acetate, 100 g | Flinn Scientific [flinnsci.com]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition of Copper(II) Acetate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of copper(II) acetate (B1210297), a process of significant interest in materials science for the synthesis of copper and copper oxide nanoparticles. These nanoparticles have diverse applications, including as catalysts and antimicrobial agents. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways and experimental workflows.

Executive Summary

The thermal decomposition of copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) is a multi-step process that is highly dependent on the surrounding atmosphere. In an inert atmosphere, the decomposition primarily yields metallic copper, while in an oxidizing atmosphere such as air, a mixture of copper oxides (CuO, Cu₂O) is the final product. The process typically begins with a dehydration step, followed by the decomposition of the anhydrous copper(II) acetate, and subsequent oxidation of the initial solid products if oxygen is present.

Decomposition Pathway and Products

The thermal decomposition of copper(II) acetate monohydrate generally proceeds through three main stages:

-

Dehydration: The initial step involves the loss of the water molecule of hydration to form anhydrous copper(II) acetate. This is an endothermic process.

-

Decomposition of Anhydrous Copper(II) Acetate: The anhydrous salt then decomposes into solid products and various volatile organic compounds. The solid products can include metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO). The gaseous products primarily consist of acetic acid, acetone, and carbon dioxide[1].

-

Oxidation: In the presence of air or another oxidizing atmosphere, any metallic copper and cuprous oxide formed during decomposition are further oxidized to cupric oxide at higher temperatures[2][3][4][5].

The reaction mechanism can be influenced by factors such as the heating rate and the presence of capping agents or solvents[6][7]. For instance, in the presence of diphenyl ether, the decomposition temperature of copper(II) acetate is lowered by about 20 °C[7].

Solid-State Products

The composition of the final solid residue is highly dependent on the atmosphere. Under an inert atmosphere (e.g., nitrogen or argon), the primary solid product is metallic copper[8]. In air, the final product is typically cupric oxide (CuO), formed through the oxidation of intermediate copper and cuprous oxide[3][4][5]. Some studies have reported the simultaneous formation of Cu, Cu₂O, and CuO during the decomposition in air[2][3][9].

Gaseous Products

Evolved gas analysis has identified several volatile products during the decomposition process. The primary gaseous products include:

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermal analysis studies on copper(II) acetate monohydrate.

Table 1: Thermal Decomposition Stages and Mass Loss in Air

| Temperature Range (°C) | Process | Mass Loss (%) - Experimental | Mass Loss (%) - Theoretical | Reference |

| < 168 | Dehydration | 8.28 | 9.02 | [11] |

| 110-150 | Dehydration | ~10 | 9.02 | [8] |

| 25-225 | Dehydration | - | - | [3][12] |

| 168-302 | Decomposition of Anhydrous Salt | - | - | [2][4][5] |

| 200-300 | Decomposition of Anhydrous Salt | ~58 | - | [8] |

| 225-525 | Decomposition and Oxidation | - | - | [3][12] |

| 302-500 | Oxidation of Cu and Cu₂O to CuO | Slight mass increase | - | [2][4][5] |

| > 300 | Partial oxidation of Cu to CuO | Slight mass increase | - | [8] |

Table 2: Thermal Events from Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) in Air

| Temperature (°C) | Event Type | Observation | Reference |

| 245 | Exothermic | Decomposition of anhydrous copper(II) acetate | [12] |

| 270 | Endothermic | Decomposition of anhydrous copper(II) acetate | [12] |

| 287 | Exothermic | Combustion of Cu(OAc)₂ to form CuOₓ | [11] |

| 326 | Exothermic | Oxidation of metal copper or cuprous oxide to CuO | [11] |

Experimental Protocols

This section details the methodologies for the key analytical techniques used to study the thermal decomposition of copper(II) acetate.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition.

Methodology:

-

A sample of copper(II) acetate monohydrate (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a final temperature (e.g., 500-700 °C) at a constant heating rate (e.g., 10 °C/min).

-

A purge gas (e.g., air or nitrogen) is flowed over the sample at a constant rate (e.g., 10-40 mL/min)[1][13].

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition steps and the corresponding mass losses.

In-situ X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid material as it is heated.

Methodology:

-

A powdered sample of copper(II) acetate monohydrate is placed on the sample holder of an X-ray diffractometer equipped with a high-temperature stage.

-

The sample is heated to various setpoint temperatures (e.g., 110, 170, 190, 250, 370 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (air or argon)[1].

-

At each temperature, an XRD pattern is collected over a specific 2θ range.

-

The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline phases present at each temperature[3][12].

Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

A thermogravimetric analyzer is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line (typically maintained at ~200 °C to prevent condensation)[14].

-

A sample of copper(II) acetate monohydrate is heated in the TGA as described in the TGA protocol.

-

The gases evolved from the sample are continuously transferred to the MS or FTIR for analysis.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The detected mass-to-charge ratios (for MS) or infrared absorption bands (for FTIR) are used to identify the gaseous products[1].

Visualizations

Thermal Decomposition Pathway of Copper(II) Acetate Monohydrate in Air

Caption: Decomposition pathway of copper(II) acetate monohydrate in air.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of copper(II) acetate.

References

- 1. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]

- 2. Study on thermal decomposition of copper(II) acetate monohydrate in air | Semantic Scholar [semanticscholar.org]

- 3. scielo.br [scielo.br]

- 4. akjournals.com [akjournals.com]

- 5. akjournals.com [akjournals.com]

- 6. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Copper Acetate reactions with other acids & decomposition - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. fkit.unizg.hr [fkit.unizg.hr]

A Deep Dive into Cupric Acetate: Monohydrate vs. Anhydrous Forms for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cupric acetate (B1210297), a compound with a rich history in pigments and as a chemical precursor, exists in two common forms: the monohydrate (Cu(CH₃COO)₂·H₂O) and the anhydrous salt (Cu(CH₃COO)₂). The presence or absence of a single water molecule per formula unit imparts significant differences in their physical, chemical, and structural properties. This distinction is critical for researchers in fields ranging from organic synthesis and materials science to biochemistry, where precise reaction conditions and material characteristics are paramount. This guide provides a detailed comparison of these two forms, complete with quantitative data, experimental protocols, and process visualizations to aid in their effective application.

Core Properties: A Comparative Analysis

The fundamental differences between cupric acetate monohydrate and its anhydrous counterpart are summarized below. These distinctions are crucial for selecting the appropriate compound for a specific application and for understanding its behavior under various experimental conditions.

| Property | This compound Monohydrate | Anhydrous this compound |

| Chemical Formula | C₄H₈CuO₅[1] | C₄H₆CuO₄[2][3] |

| Molecular Weight | 199.65 g/mol [1][2][3] | 181.63 g/mol [2][3] |

| Appearance | Blue-green crystalline solid[1][2][3][4][5] | Dark green crystalline solid[2][3][4][5] |

| Density | 1.882 g/cm³[1][2][6] | 1.92 g/cm³ at 21.9℃[7] |

| Melting Point | 115 °C (decomposes)[1][8] | Decomposes above 145 °C[2] |

| Boiling Point | 240 °C (decomposes)[1][2][8] | Not applicable (decomposes) |

| Solubility in Water | 7.2 g/100 mL (cold water), 20 g/100 mL (hot water)[2][3] | Soluble[7] |

| Solubility in Other Solvents | Soluble in ethanol; slightly soluble in diethyl ether and glycerol[1][2][9] | Soluble in alcohol; slightly soluble in ether and glycerol[7] |

| Crystal Structure | Monoclinic, paddle-wheel structure[6][10] | - |

| Hygroscopicity | Hygroscopic[1][8][11] | Hygroscopic[12] |

Structural and Thermal Properties: The Role of Water

The water of hydration in this compound monohydrate is not merely adsorbed but is an integral part of its crystal lattice, forming a dimeric "paddle-wheel" structure.[3][10][13] This structure involves two copper atoms bridged by four acetate ligands, with a water molecule coordinating to each copper atom.[3] This coordination significantly influences the compound's magnetic properties, leading to antiferromagnetic coupling between the copper centers.[3][10]

The thermal behavior of the monohydrate is a direct consequence of this coordinated water. Upon heating, the monohydrate undergoes a two-stage decomposition. The first stage, occurring between approximately 111 °C and 159 °C, is the dehydration process where the water of crystallization is lost to form the anhydrous this compound.[14][15] The second stage, at higher temperatures (around 208 °C to 317 °C), involves the decomposition of the anhydrous acetate into copper oxides and ultimately metallic copper under certain conditions.[14][15]

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate can be visualized as a sequential process. The initial dehydration is a critical step that yields the anhydrous form, which then undergoes further decomposition.

References

- 1. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 4. APC Pure | Product | Copper (II) Acetate Monohydrate 99% ACS From APC Pure [apcpure.com]

- 5. APC Pure | Product | Copper (II) Acetate Monohydrate 99% ACS From APC Pure [apcpure.com]

- 6. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 7. chembk.com [chembk.com]

- 8. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]

- 9. copper(II) acetate monohydrate, 6046-93-1 [thegoodscentscompany.com]

- 10. Copper(II)_acetate [chemeurope.com]

- 11. Page loading... [guidechem.com]

- 12. strem.com [strem.com]

- 13. copper acetate dimer · Crystals@Otterbein [crystals.symotter.org]

- 14. asianpubs.org [asianpubs.org]

- 15. scielo.br [scielo.br]

A Technical Guide to the History and Original Synthesis of Verdigris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and original synthesis methods of verdigris. It details the historical context of its production, provides explicit experimental protocols for its synthesis, and presents quantitative data and chemical compositions in a structured format.

Historical Overview

Verdigris, a term derived from the Middle English vertegrez (from Old French verte grez), has been a significant pigment and chemical compound since antiquity. Its name, which translates to "green of Greece," points to its early importance in the classical world.[1][2] The earliest documented accounts of verdigris synthesis date back to ancient Greece and Rome. The Greek philosopher Theophrastus (c. 371 – c. 287 BC) described the production of pigments by reacting metals with vinegar, a process that would have produced verdigris from copper.[3] The Roman author Pliny the Elder (23/24 – 79 AD) provided several recipes for its creation in his work Naturalis Historia.[4][5]

Historically, verdigris was not only a vital green pigment in art but also found applications in medicine and as a dye.[6][7] It was one of the most vibrant green pigments available to artists throughout the Middle Ages and the Renaissance, used in illuminated manuscripts, oil paintings, and other artistic works.[6][8] However, its use declined in the 19th century with the advent of more stable synthetic green pigments like Viridian and Emerald Green.[9]

A notable center for verdigris production in Europe was Montpellier, France, particularly in the 18th century.[1][2] The industry in this region was unique for being largely dominated by women who utilized the byproducts of the local wine industry to produce the pigment.[10] The process involved exposing copper plates to the acidic vapors of fermenting grapes in household cellars.[1]

Chemical Composition

Verdigris is not a single chemical compound but rather a family of copper(II) acetate (B1210297) compounds that can vary in color from a bluish-green to a deep green depending on their specific chemical makeup.[9] The primary forms of verdigris are categorized as neutral and basic.

| Verdigris Type | Chemical Formula | Common Name | Appearance |

| Neutral | Cu(CH₃COO)₂·H₂O | Crystallized or Distilled Verdigris | Blue-green crystals |

| Basic | [Cu(CH₃COO)₂]₂·Cu(OH)₂·5H₂O | Basic Verdigris | Blue |

| Basic | Cu(CH₃COO)₂·Cu(OH)₂·5H₂O | Basic Verdigris | Blue |

| Basic | Cu(CH₃COO)₂·[Cu(OH)₂] | Basic Verdigris | Blue |

| Basic | Cu(CH₃COO)₂·[Cu(OH)₂]₃·2H₂O | Basic Verdigris | Green |

Table 1: Chemical Composition of Common Verdigris Varieties.[9]

The composition of verdigris produced through historical methods was often a mixture of these compounds, influenced by factors such as the purity of the reactants, the presence of additives like salt or honey, and the environmental conditions of the reaction.[11]

Synthesis Methodologies

The synthesis of verdigris has historically relied on the reaction of copper with acetic acid. The source of acetic acid was typically vinegar or the vapors from fermenting grapes.[8] The following sections detail several key historical and modern laboratory protocols for the synthesis of verdigris.

Historical Production Methods

The traditional methods for producing verdigris were varied but shared the common principle of exposing copper to an acidic environment.

| Method | Description | Source of Acetic Acid | Key Features |

| Pliny's Method (Vapor Exposure) | Copper plates were suspended over the vapors of fermenting grapes or in a sealed cask over vinegar. The resulting green crust was then scraped off.[8] | Fermenting grapes, Vinegar | Non-contact method, relying on acid vapors. |

| Medieval Method (Dung Burial) | Copper strips, treated with acetic acid, were attached to a wooden block and buried in dung. The verdigris was scraped off after several weeks.[2] | Acetic acid | The warmth and moisture from the dung likely accelerated the reaction. |

| Montpellier Method | Copper plates were stacked in clay pots filled with distilled wine. The acidic nature of the wine induced the formation of verdigris crystals which were periodically harvested.[1][2] | Distilled wine | A large-scale production method, often carried out in cellars. |

| Theophilus' "Salt Green" Method | Copper sheets were smeared with honey, sprinkled with salt, and placed over warm vinegar or urine in a sealed wooden chest.[12][13] | Vinegar, Urine | Use of additives (honey, salt) which likely influenced the final product's composition and color. |

Table 2: Overview of Historical Verdigris Production Methods.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of verdigris based on both historical accounts and modern laboratory adaptations.

Objective: To synthesize verdigris by exposing copper to acetic acid vapors.

Materials:

-

Copper sheet or foil

-

Glacial acetic acid or concentrated vinegar (e.g., 50%)

-

Airtight glass or plastic container

-

Non-reactive material to suspend the copper (e.g., glass rod, plastic mesh)

-

Scraping tool (e.g., spatula)

Procedure:

-

Thoroughly clean the copper surface with an abrasive (like pumice, as mentioned in some historical texts) and degrease it with a solvent like isopropyl alcohol to ensure a reactive surface.[5][14]

-

Pour a shallow layer of glacial acetic acid or concentrated vinegar into the bottom of the airtight container.

-

Suspend the cleaned copper piece(s) inside the container, ensuring that the copper does not come into direct contact with the liquid acetic acid. The copper should be exposed only to the acid vapors.[9]

-

Seal the container tightly to allow the concentration of acetic acid vapors to build up.

-

Place the sealed container in a warm location to facilitate the reaction. The process can take several days to weeks.

-

Monitor the copper for the formation of a blue-green crystalline crust.

-

Once a sufficient amount of verdigris has formed, carefully open the container in a well-ventilated area.

-

Remove the copper and scrape off the verdigris crystals.

-

Allow the collected verdigris to dry.

Objective: To synthesize a purer form of neutral verdigris (copper(II) acetate monohydrate) in a laboratory setting.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Ammonia (B1221849) solution (25%)

-

Sodium hydroxide (B78521) (NaOH)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beakers, stirring rod, filtration apparatus (e.g., Buchner funnel and flask)

Procedure: This synthesis is performed in three main steps:

Step 1: Preparation of Basic Copper Sulfate

-

Dissolve 8.3 g of CuSO₄·5H₂O in 100 ml of deionized water and heat the solution to 60-80°C.

-

While stirring vigorously, add 25% ammonia solution dropwise. A light blue precipitate of basic copper sulfate will form.

-

Continue adding ammonia until the deep blue color of the tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺) is observed (approximately 3.6 to 4 ml of ammonia solution).

-

Dilute the mixture with deionized water to a total volume of 130 ml and stir for 30 minutes.

-

Allow the precipitate to settle, then wash it twice with deionized water by decantation.

-

Filter the precipitate and wash it again with 300 ml of deionized water.[8]

Step 2: Conversion to Copper(II) Hydroxide

-

Add the damp precipitate from the previous step to 130 ml of deionized water and stir vigorously.

-

Rapidly add a solution of 1.33 g of sodium hydroxide in 16.7 ml of deionized water.

-

The resulting voluminous precipitate of copper(II) hydroxide is then washed five times with deionized water.

-

Filter the precipitate and press it with filter paper until it is as dry as possible. Proceed to the next step promptly.[8]

Step 3: Formation of Neutral Verdigris

-

Mix the copper(II) hydroxide precipitate with 13 ml of glacial acetic acid.

-

Stir the resulting paste until it is homogeneous. The reaction is exothermic, and the temperature will rise to about 50°C. The conversion will take approximately 1 to 1.5 hours.

-

A small amount of additional glacial acetic acid can be added towards the end of the reaction.

-

Filter the green precipitate and dry it without washing.[8]

Visualizing the Synthesis and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the chemical pathways and experimental workflows described.

Caption: Overview of historical verdigris synthesis methods.

Caption: Experimental workflow for modern synthesis of neutral verdigris.

Conclusion

The synthesis of verdigris represents a fascinating intersection of art, history, and chemistry. From the empirical methods of ancient artisans to the controlled reactions in modern laboratories, the production of this vibrant green pigment has evolved significantly. The historical recipes, while lacking the precision of contemporary chemical protocols, demonstrate a sophisticated understanding of chemical principles. For researchers and professionals in drug development, the study of such historical chemical practices can offer insights into the long-term stability and reactivity of coordination compounds. The detailed protocols provided in this guide serve as a practical resource for the replication and further investigation of these historically significant materials.

References

- 1. Vermeer's Palette [essentialvermeer.com]

- 2. Verdigris - Wikipedia [en.wikipedia.org]

- 3. dcr.fct.unl.pt [dcr.fct.unl.pt]

- 4. odinity.com [odinity.com]

- 5. A Recipe for Verdigris - Primitive Method — Primitive Method [userblogs.ganoksin.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Coloriasto: A History of Inventions and Discoveries: Verdigrise, or Spanish Green. [coloriasto.blogspot.com]

- 8. webexhibits.org [webexhibits.org]

- 9. travelingscriptorium.com [travelingscriptorium.com]

- 10. citizenwolf.com [citizenwolf.com]

- 11. makingandknowing - Liu-Verdigris SP17 [fieldnotes.makingandknowing.org]

- 12. Making Verdigris pigment and Copper Resinate (A Comedy of Errors) - Hinterlands Blog [hinterlandsblog.com]

- 13. researchgate.net [researchgate.net]

- 14. Multi-Analytical Study of Copper-Based Historic Pigments and their Alteration Products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paddle Wheel Structure of Copper(II) Acetate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structural characteristics, and burgeoning therapeutic potential of the dimeric copper(II) acetate (B1210297) complex. This guide provides a comprehensive overview of the quintessential paddle wheel structure of copper(II) acetate, with a focus on the hydrated dimer, [Cu₂(CH₃COO)₄(H₂O)₂]. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the coordination chemistry, magnetic properties, and biological applications of this notable inorganic compound.

The Archetypal Paddle Wheel Structure

Copper(II) acetate monohydrate, [Cu₂(CH₃COO)₄(H₂O)₂], is a dinuclear complex renowned for its distinctive "paddle wheel" or "Chinese lantern" structure.[1][2] In this arrangement, two copper(II) ions are bridged by four acetate ligands. Each copper atom is coordinated to four oxygen atoms from the acetate groups in a square planar geometry. The coordination sphere of each copper ion is completed by an axial water molecule.[3]

A key feature of this structure is the proximity of the two copper centers, which facilitates a significant magnetic interaction. This interaction, known as antiferromagnetic coupling, results in a diamagnetic ground state at low temperatures.[4][5]

Structural Parameters

The precise bond lengths and angles of the paddle wheel structure have been determined through single-crystal X-ray diffraction studies. The key structural parameters for copper(II) acetate monohydrate are summarized in the table below.

| Parameter | Value (Å) | Reference |

| Cu-Cu distance | 2.617(1) | [4][5] |

| Cu-O (equatorial, from acetate) | 1.959(2) - 1.965(2) | [3] |

| Cu-O (axial, from water) | ~2.20 | |

| Cu-N (axial, from other ligands, for comparison) | 2.2724(18) | [3] |

Note: The Cu-O and Cu-N bond lengths can vary depending on the specific ligands coordinated to the copper centers.

Magnetic and Spectroscopic Properties

The close proximity of the two copper(II) ions in the paddle wheel structure leads to strong antiferromagnetic coupling between the unpaired electrons of the d⁹ Cu²⁺ centers. This results in a singlet ground state (S=0) and a triplet excited state (S=1).

Magnetic Susceptibility

The magnetic susceptibility of copper(II) acetate monohydrate is highly temperature-dependent. At room temperature, the magnetic moment is close to the spin-only value for a single unpaired electron, but it decreases significantly as the temperature is lowered, becoming essentially diamagnetic below 90 K.[4] The magnetic behavior can be described by the Bleaney-Bowers equation.[6]

| Magnetic Property | Value | Reference |

| Exchange Coupling Constant (-2J) | 292.2 cm⁻¹ | [4][5][6] |

| Magnetic Moment (300 K) | ~2.1 Bohr magnetons | [4][5] |

| Magnetic Moment (4.2 K) | ~0.1 Bohr magnetons | [4][5] |

| g-factor | 2.16 | [6] |

Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying the magnetic properties of copper(II) acetate. The EPR spectrum of the dimeric complex is characteristic of a triplet state. Other spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are also used to characterize the complex and confirm the coordination of the acetate ligands.

Experimental Protocols

Synthesis of Copper(II) Acetate Monohydrate

Several methods can be employed for the synthesis of copper(II) acetate monohydrate in a laboratory setting. A common method involves the reaction of a copper(II) salt with acetic acid.

Materials:

-

Basic copper carbonate (Cu₂(OH)₂CO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a fume hood, dissolve a specific amount of basic copper carbonate in a minimal amount of heated 30-65% aqueous acetic acid with vigorous stirring.[7]

-

Continue stirring and heating the solution until the reaction is complete, as indicated by the cessation of gas evolution.

-

Filter the hot solution to remove any unreacted starting material.

-

Allow the filtrate to cool slowly to room temperature. Deep blue-green crystals of copper(II) acetate monohydrate will precipitate.[8]

-

Collect the crystals by vacuum filtration and wash them with cold deionized water, followed by a small amount of ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the paddle wheel structure of copper(II) acetate monohydrate is achieved through single-crystal X-ray diffraction.

Methodology Overview:

-

Crystal Selection and Mounting: A high-quality single crystal of suitable size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[9][10]

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best possible fit between the calculated and observed diffraction data.[2]

Magnetic Susceptibility Measurement

The magnetic properties of copper(II) acetate are typically investigated using a Gouy balance or a SQUID magnetometer over a range of temperatures.

Methodology Overview (Gouy Method):

-

Sample Preparation: A powdered sample of the complex is packed uniformly into a cylindrical tube of known length and cross-sectional area.

-

Measurement: The sample tube is suspended from a balance, and its weight is measured in the absence and presence of a magnetic field.

-

Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. Measurements are typically performed over a temperature range (e.g., 4.2 K to 300 K) to study the temperature dependence of the magnetic moment.[4]

Relevance in Drug Development and Biological Activity

Recent research has highlighted the potential of copper complexes as therapeutic agents, particularly in cancer treatment.[11][12][13] The biological activity of copper complexes is often attributed to their ability to participate in redox reactions, generate reactive oxygen species (ROS), and interact with biomolecules such as DNA and proteins.

Anticancer Mechanisms of Copper Complexes

Copper complexes have been shown to induce cancer cell death through various mechanisms, including:

-

Induction of Oxidative Stress: Copper ions can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis.

-

Inhibition of the Proteasome: Some copper complexes can inhibit the activity of the proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins. Inhibition of the proteasome leads to the accumulation of these proteins and induces apoptosis.[13]

-

DNA Interaction: Copper complexes can interact with DNA through intercalation or groove binding, leading to DNA damage and the activation of apoptotic pathways.

-

Modulation of Signaling Pathways: Copper complexes can modulate various cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the p38 MAPK and NF-κB pathways.

Conclusion

The paddle wheel structure of copper(II) acetate is a classic example of a dinuclear metal complex with intriguing magnetic properties arising from the close proximity of the two copper centers. Beyond its fundamental chemical interest, the growing body of research on the biological activities of copper complexes, including their potential as anticancer agents, opens up new avenues for the application of compounds with this structural motif in drug development. A thorough understanding of the structure-property-activity relationships of these complexes is crucial for the design of novel and effective metallodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]

- 8. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. Copper Complexes in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Copper complexes in cancer therapy - Deakin University - Figshare [dro.deakin.edu.au]

- 13. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cupric Acetate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric acetate (B1210297), Cu(OAc)₂, is a versatile and cost-effective catalyst widely employed in organic synthesis.[1] Its utility stems from its ability to act as a Lewis acid and participate in redox processes, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights for several key transformations catalyzed by cupric acetate, including the Chan-Lam Coupling, Glaser-Hay Coupling, Ullmann Condensation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the synthesis of benzofurans.

Chan-Lam C-N and C-O Cross-Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering a milder alternative to traditional methods like the Buchwald-Hartwig amination.[2][3] The reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, using a copper catalyst, often in the presence of a base and an oxidant (typically atmospheric oxygen).[4][5]

Quantitative Data

| Entry | Amine/Alcohol Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline (B41778) | Phenylboronic acid | Pyridine (B92270) | CH₂Cl₂ | RT | 48 | 88 | [4] |

| 2 | Imidazole | Phenylboronic acid | K₂CO₃ | MeOH | RT | 24 | High | [2] |

| 3 | Phenol (B47542) | Phenylboronic acid | Et₃N | CH₂Cl₂ | RT | 24-48 | Good | [6] |

| 4 | Benzylamine | Phenylboronic acid | 2,6-Lutidine | CH₂Cl₂ | RT | 24 | 64 | [5] |

| 5 | Pyrrole | 4-Cyanophenylboronic acid | Pyridine | CH₂Cl₂ | RT | 72 | 93 | [3] |

Experimental Protocol: N-Arylation of Aniline with Phenylboronic Acid

Materials:

-

Aniline (1.0 mmol, 93 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

This compound (0.1 mmol, 18 mg)

-

Pyridine (2.0 mmol, 158 mg)

-

Dichloromethane (B109758) (CH₂Cl₂), 5 mL

-

Round-bottom flask (25 mL)

-

Magnetic stirrer

Procedure:

-